(1R)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine
CAS No.:
Cat. No.: VC17486348
Molecular Formula: C10H12FNO
Molecular Weight: 181.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12FNO |
|---|---|
| Molecular Weight | 181.21 g/mol |
| IUPAC Name | (1R)-1-(2-fluoro-5-methoxyphenyl)prop-2-en-1-amine |
| Standard InChI | InChI=1S/C10H12FNO/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h3-6,10H,1,12H2,2H3/t10-/m1/s1 |
| Standard InChI Key | SCYUSNMFXVWIOQ-SNVBAGLBSA-N |
| Isomeric SMILES | COC1=CC(=C(C=C1)F)[C@@H](C=C)N |
| Canonical SMILES | COC1=CC(=C(C=C1)F)C(C=C)N |
Introduction
(1R)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine is an organic compound belonging to the class of phenylpropylamines. It is characterized by a prop-2-enylamine backbone attached to a 2-fluoro-5-methoxyphenyl ring. The presence of both fluorine and methoxy groups on the phenyl ring contributes to its unique chemical and biological properties. This compound has a molecular formula of C10H12FNO and a molecular weight of approximately 181.21 g/mol .
Synthesis and Chemical Reactions
The synthesis of (1R)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine typically involves several steps, including the formation of the prop-2-enylamine backbone and the introduction of the 2-fluoro-5-methoxyphenyl substituent. Common reagents used in organic synthesis, such as sodium borohydride for reduction and potassium permanganate for oxidation, can be applied to modify the compound's properties.
Biological Activities and Potential Applications
Research indicates that compounds with similar structures to (1R)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine can modulate neurotransmitter systems, suggesting potential applications in treating psychiatric disorders. The structural features, particularly the fluoro and methoxy substituents, may enhance its binding affinity to specific receptors, influencing its efficacy as a therapeutic agent .
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (1R)-1-(5-Fluoro-3-methoxyphenyl)prop-2-enylamine | 5-fluoro instead of 2-fluoro | Potential pharmacological applications |
| (1R)-1-(3-Fluoro-4-methoxyphenyl)prop-2-enylamine | 3-fluoro and 4-methoxy instead of 2-fluoro and 5-methoxy | Potential antidepressant properties |
| (1S)-1-(2-Fluoro-4-methoxyphenyl)prop-2-enylamine | 2-fluoro and 4-methoxy instead of 2-fluoro and 5-methoxy | Potential antidepressant properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume